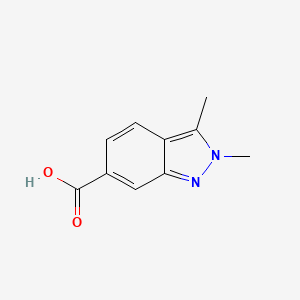

2,3-Dimethyl-2H-indazole-6-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

2,3-dimethylindazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-8-4-3-7(10(13)14)5-9(8)11-12(6)2/h3-5H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPCBXSICRRCTAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=NN1C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 2,3-Dimethyl-2H-indazole-6-carboxylic Acid: An In-depth Technical Guide

Introduction

Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their versatile biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties, have cemented their status as a "privileged scaffold" in drug discovery.[1][2] Among this important class of compounds, 2,3-Dimethyl-2H-indazole-6-carboxylic acid is a key building block for the synthesis of more complex pharmacologically active molecules. This guide provides a comprehensive, in-depth protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the synthetic pathway.

Synthetic Strategy: A Three-Step Approach

The synthesis of this compound is most effectively achieved through a three-step sequence starting from the readily available 3-methyl-1H-indazole-6-carboxylic acid. This strategy is designed to ensure high regioselectivity in the crucial N-methylation step and efficient conversion to the final product.

The overall synthetic workflow is as follows:

-

Esterification: The carboxylic acid group of the starting material is first protected as a methyl ester. This prevents unwanted side reactions during the subsequent methylation step and enhances the solubility of the intermediate in organic solvents.

-

Regioselective N-Methylation: The indazole ring is then methylated. The key challenge in this step is to control the site of methylation, as the indazole nitrogen atoms at the N1 and N2 positions are both nucleophilic.[2] By carefully selecting the reaction conditions, we can favor the formation of the desired N2-methylated product.

-

Hydrolysis: Finally, the methyl ester is hydrolyzed to yield the target this compound.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Esterification of 3-methyl-1H-indazole-6-carboxylic acid

The initial step involves the conversion of 3-methyl-1H-indazole-6-carboxylic acid to its corresponding methyl ester. A Fischer-Speier esterification is a classic and reliable method for this transformation, utilizing an excess of methanol as both solvent and reagent, with a catalytic amount of strong acid.

Protocol:

-

To a solution of 3-methyl-1H-indazole-6-carboxylic acid (1 equivalent) in methanol (10-15 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at room temperature.[3]

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-methyl-1H-indazole-6-carboxylic acid methyl ester as a solid. The product can be further purified by recrystallization if necessary.[3]

Causality of Experimental Choices:

-

Excess Methanol: Using methanol in large excess shifts the equilibrium of the reversible esterification reaction towards the product side, maximizing the yield.

-

Sulfuric Acid Catalyst: Concentrated sulfuric acid acts as a strong acid catalyst, protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and accelerating the rate of nucleophilic attack by methanol.

-

Neutralization: The addition of sodium bicarbonate is crucial to quench the sulfuric acid catalyst, preventing the reverse reaction (hydrolysis) during workup and to ensure safe handling.

Step 2: N2-Methylation of 3-methyl-1H-indazole-6-carboxylic acid methyl ester

This is the most critical step in the synthesis, where regioselectivity is paramount. The alkylation of indazoles can lead to a mixture of N1 and N2 isomers.[2] The formation of the N2-methylated product is kinetically favored under certain conditions.[4] The use of dimethyl carbonate (DMC) as a methylating agent in the presence of a non-nucleophilic base like 1,4-diazabicyclo[2.2.2]octane (DABCO) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) has been shown to be effective for selective N2-methylation of similar indazole systems.[2]

Protocol:

-

Dissolve 3-methyl-1H-indazole-6-carboxylic acid methyl ester (1 equivalent) and DABCO (1 equivalent) in DMF (10 volumes).[2]

-

Stir the mixture at room temperature for approximately 15 minutes.

-

Slowly add dimethyl carbonate (1.2 equivalents) dropwise to the reaction mixture.[2]

-

Heat the reaction to reflux and maintain for 6-8 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water (20 volumes) and stir for 15 minutes to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry under vacuum to obtain this compound methyl ester.

Causality of Experimental Choices:

-

Dimethyl Carbonate (DMC): DMC is a green and safe methylating agent, acting as a less reactive but more selective alternative to traditional methylating agents like methyl iodide or dimethyl sulfate.

-

DABCO: As a non-nucleophilic base, DABCO facilitates the deprotonation of the indazole nitrogen, creating the nucleophilic indazolide anion without competing in the methylation reaction itself.

-

DMF: The polar aprotic nature of DMF effectively dissolves the reactants and facilitates the SN2-type reaction by stabilizing the transition state.

Step 3: Hydrolysis of this compound methyl ester

The final step is the saponification of the methyl ester to the desired carboxylic acid. This is a straightforward hydrolysis reaction carried out under basic conditions.

Protocol:

-

Suspend this compound methyl ester (1 equivalent) in a mixture of methanol and water (e.g., 3:1 v/v).

-

Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours, or until the reaction is complete as indicated by TLC.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether or dichloromethane to remove any unreacted starting material or non-acidic impurities.

-

Carefully acidify the aqueous layer with a dilute solution of hydrochloric acid (e.g., 1M HCl) to a pH of 3-4.

-

The product will precipitate out of the solution as a solid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Causality of Experimental Choices:

-

Basic Hydrolysis (Saponification): This is an irreversible process, as the carboxylate salt formed is resistant to nucleophilic attack by the alcohol byproduct. This ensures the reaction goes to completion.[5]

-

Acidification: The final acidification step is necessary to protonate the carboxylate salt and precipitate the neutral carboxylic acid product.

Quantitative Data Summary

| Step | Starting Material | Reagents | Solvent | Temp. | Time | Product | Yield |

| 1 | 3-methyl-1H-indazole-6-carboxylic acid | Methanol, H₂SO₄ | Methanol | Reflux | 12-24 h | 3-methyl-1H-indazole-6-carboxylic acid methyl ester | >85%[3] |

| 2 | 3-methyl-1H-indazole-6-carboxylic acid methyl ester | Dimethyl carbonate, DABCO | DMF | Reflux | 6-8 h | This compound methyl ester | ~80%[2] |

| 3 | This compound methyl ester | NaOH, H₂O | Methanol/Water | Reflux | 2-4 h | This compound | >90% |

Conclusion

The presented three-step synthesis provides a reliable and efficient pathway to this compound. By understanding the underlying chemical principles and the rationale for the chosen reagents and conditions, researchers can confidently execute this protocol and adapt it as needed for their specific applications in drug discovery and development. The emphasis on a regioselective N-methylation step is key to the success of this synthetic route, yielding the desired product in high purity and good overall yield.

References

- 1. Page loading... [guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. 3-Methyl-1H-indazole-6-carboxylic acid methyl ester synthesis - chemicalbook [chemicalbook.com]

- 4. connectjournals.com [connectjournals.com]

- 5. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]

A Comprehensive Technical Guide to 2,3-Dimethyl-2H-indazole-6-carboxylic acid: Physicochemical Properties, Synthesis, and Analysis

Abstract: This technical guide provides an in-depth examination of 2,3-Dimethyl-2H-indazole-6-carboxylic acid (CAS No. 1234616-78-4), a heterocyclic building block of significant interest to the pharmaceutical and materials science sectors. The indazole nucleus is a privileged scaffold in medicinal chemistry, known to impart a wide range of biological activities.[1][2] This document delineates the known physicochemical properties of the title compound, proposes a scientifically grounded synthetic pathway, and outlines robust analytical methodologies for its characterization and quality control. Designed for researchers, chemists, and drug development professionals, this guide synthesizes available data with expert insights to serve as a foundational resource for leveraging this compound in research and development.

Introduction: The Significance of the Indazole Scaffold

Nitrogen-containing heterocyclic compounds are cornerstones of modern drug discovery, with the indazole core being a particularly prominent scaffold.[1] Comprising a benzene ring fused to a pyrazole ring, indazoles are aromatic systems that can exist in different tautomeric forms, primarily the more thermodynamically stable 1H-indazole and the 2H-indazole.[1] Their structural similarity to native purines and their ability to act as bioisosteres for indoles make them highly valuable in the design of targeted therapeutics.[2][3] Derivatives of indazole have demonstrated a vast spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[2]

This compound belongs to this important class of molecules. Its structure, featuring a carboxylic acid group, presents a versatile handle for synthetic modification, such as the formation of amides and esters, enabling the exploration of new chemical space for drug discovery programs. This guide aims to consolidate the technical information on this specific molecule, providing a launchpad for its application.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application, from designing synthetic routes to formulating it for biological assays.

Identity and Molecular Structure

-

IUPAC Name: this compound

-

Canonical SMILES: CC1=C2C=CC(=CC2=NN1C)C(=O)O[6]

Data Summary Table

| Property | Value / Information | Source |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [5][6] |

| Molecular Weight | 190.20 g/mol | [5][8] |

| CAS Number | 1234616-78-4 | [4][5][6] |

| Physical State | Solid (predicted based on analogues) | [8] |

| Melting Point | Data not publicly available. | |

| Solubility | Predicted to have low solubility in water and good solubility in polar organic solvents like DMSO, DMF, and alcohols. | [9] |

| pKa | Data not publicly available; expected to be acidic (pKa ~3-5) due to the carboxylic acid group. | |

| Storage | Store at room temperature under an inert atmosphere. | [6] |

Solubility Profile: A Structural Perspective

The solubility of this compound is dictated by the interplay of its hydrophilic and hydrophobic components. The carboxylic acid group is polar and capable of hydrogen bonding, conferring some solubility in polar solvents. Conversely, the bicyclic dimethyl-indazole core is largely nonpolar and hydrophobic. This duality suggests that while the compound is likely poorly soluble in water, its solubility should increase significantly in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), a prediction supported by data on similar indazole structures.[9] For biological assays, creating a stock solution in DMSO is a standard and recommended practice.

Acidity and Ionization (pKa)

While no experimental pKa value has been published, the presence of the carboxylic acid moiety defines the molecule as an acid. The pKa value is critical as it determines the molecule's ionization state at a given pH. At physiological pH (~7.4), the carboxylic acid group (with an estimated pKa of 3-5) will be deprotonated to its carboxylate form. This ionization profoundly impacts properties like solubility, membrane permeability, and receptor-binding interactions.

Experimental Protocol: Determination of pKa via Potentiometric Titration This protocol provides a reliable method for determining the acid dissociation constant.

-

Preparation: Accurately weigh ~10-20 mg of the compound and dissolve it in a suitable co-solvent system (e.g., 50:50 Methanol:Water) to ensure complete dissolution.

-

Titration Setup: Place the solution in a thermostatted beaker with a magnetic stirrer. Calibrate and immerse a pH electrode connected to a pH meter.

-

Titration: Add a standardized solution of a strong base (e.g., 0.01 M NaOH) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. The data can be further analyzed using Gran plots or derivative plots to precisely locate the equivalence point.

Synthesis and Purification Strategy

Proposed Synthetic Workflow

The following multi-step synthesis is proposed as a logical and efficient route. The causality behind this choice involves leveraging a common starting material and employing high-yielding, well-documented reactions like N-methylation and Sandmeyer reactions.

Caption: Proposed multi-step synthesis of this compound.

Exemplary Protocol: Step 1 - Methylation

This protocol for the synthesis of 2,3-Dimethyl-6-nitro-2H-indazole is adapted from established procedures for similar substrates.[10][11]

-

Reagent Setup: To a solution of 3-methyl-6-nitro-1H-indazole (1.0 eq) in a suitable solvent like DMF (N,N-dimethylformamide), add a base such as potassium carbonate (K₂CO₃, 2.5 eq).

-

Methylation: Cool the mixture in an ice bath and add iodomethane (CH₃I, 2.2 eq) dropwise while stirring. Causality: Using a slight excess of the methylating agent ensures complete reaction. The base is crucial for deprotonating the indazole nitrogen, activating it for nucleophilic attack on the iodomethane.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring progress by TLC (Thin Layer Chromatography).

-

Work-up: Upon completion, pour the reaction mixture into ice water to precipitate the product.

-

Purification: Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield pure 2,3-Dimethyl-6-nitro-2H-indazole.

Spectroscopic and Analytical Characterization

Unambiguous characterization is essential to confirm the structure and purity of the final compound. The following section describes the expected analytical data.

Predicted Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals:

-

Aromatic Protons (3H): Signals in the δ 7.0-8.5 ppm range, exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

N-Methyl Protons (3H): A sharp singlet around δ 4.0-4.2 ppm. A similar N-methyl signal in 2,3-dimethyl-6-nitro-2H-indazole appears at 4.14 ppm.[11]

-

C-Methyl Protons (3H): A sharp singlet around δ 2.6-2.8 ppm. The corresponding signal in the nitro-analogue is at 2.67 ppm.[11]

-

Carboxylic Acid Proton (1H): A broad singlet at δ > 10 ppm, which is exchangeable with D₂O.

-

-

¹³C NMR Spectroscopy: The carbon spectrum should display 10 distinct signals corresponding to each carbon atom in the molecule, including a signal for the carbonyl carbon in the δ 165-175 ppm region.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in negative mode should show a prominent [M-H]⁻ ion at m/z 189.2. In positive mode, an [M+H]⁺ ion would be observed at m/z 191.2.

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected:

-

~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~1700-1680 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

-

~1620-1450 cm⁻¹: C=C and C=N stretching vibrations of the aromatic indazole ring.

-

Analytical Workflow for Quality Control

A standardized workflow ensures the identity, purity, and consistency of each synthesized batch.

Caption: Standard analytical workflow for identity and purity confirmation.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related indazole carboxylic acids should be used to inform handling procedures.[12][13]

-

General Hazards: Compounds of this class may cause skin and serious eye irritation.[13][14] Harmful if swallowed.

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[12][13]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12] Avoid dust formation.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[13] Some suppliers recommend storage under an inert atmosphere.[6]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[13]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1234616-78-4|this compound|BLD Pharm [bldpharm.com]

- 5. 1234616-78-4 | this compound - Moldb [moldb.com]

- 6. Andrews University - Virtual tour [andrews.edu]

- 7. This compound | 1234616-78-4 [chemicalbook.com]

- 8. 2-Methyl-2H-indazole-6-carboxylic acid methyl ester AldrichCPR 1071433-01-6 [sigmaaldrich.com]

- 9. chembk.com [chembk.com]

- 10. 2,3-Dimethyl-6-nitro-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2,3-dimethyl-6-nitro-2H-indazole synthesis - chemicalbook [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.ca [fishersci.ca]

- 14. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure Analysis of Indazole Carboxylic Acids as Surrogates for Drug Discovery

<

Abstract: The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Understanding the three-dimensional structure of indazole derivatives through single-crystal X-ray diffraction is paramount for structure-based drug design, as it reveals crucial details about molecular geometry and intermolecular interactions that govern physicochemical properties.[3][4] This guide provides a comprehensive technical overview of the crystal structure analysis process. Due to the absence of a publicly available crystal structure for 2,3-dimethyl-2H-indazole-6-carboxylic acid, this whitepaper will use the well-characterized structure of a closely related analogue, 1-Methyl-1H-indazole-3-carboxylic acid , to demonstrate the core principles and methodologies.[5][6] We will detail the experimental workflow from synthesis and crystallization to data analysis, and discuss the key structural features, offering insights applicable to the broader class of indazole carboxylic acids for researchers in drug development.

Introduction: The Significance of Indazole Scaffolds and Crystallography

Indazole-containing derivatives are a cornerstone of modern medicinal chemistry, with applications ranging from oncology to neurodegenerative diseases and inflammatory disorders.[7][8][9] Their versatile biological activity stems from the unique electronic properties of the bicyclic heteroaromatic system, which can act as a bioisostere for moieties like indoles or phenols and engage in specific hydrogen bonding patterns with protein targets. Many indazole-based drugs, such as the kinase inhibitors pazopanib and axitinib, owe their efficacy to precise interactions with their biological targets, underscoring the importance of their three-dimensional structure.[1]

Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining the atomic arrangement within a molecule.[4][10] This technique provides precise data on bond lengths, bond angles, and conformational preferences.[11] Furthermore, it elucidates the supramolecular assembly in the crystal lattice, revealing the non-covalent interactions (e.g., hydrogen bonds, π–π stacking) that dictate crystal packing.[3] This information is invaluable for drug development professionals, as it influences critical properties such as solubility, stability, polymorphism, and ultimately, bioavailability.[12]

This guide uses 1-Methyl-1H-indazole-3-carboxylic acid as a practical exemplar to walk through the complete process of crystal structure analysis, providing a robust framework for scientists working with this important class of molecules.

Experimental Methodology: From Synthesis to Structure

The journey from a chemical concept to a refined crystal structure involves a multi-step process requiring precision and a deep understanding of the underlying principles.

Synthesis and Crystallization

The synthesis of indazole carboxylic acids can be achieved through various established routes. A common approach for the exemplar compound, 1-Methyl-1H-indazole-3-carboxylic acid, involves methods adapted from the literature.[5]

Exemplar Protocol: Synthesis of 1-Methyl-1H-indazole-3-carboxylic acid

-

Starting Material: The synthesis often begins with a suitable precursor like indazole-3-carboxylic acid.[13]

-

Alkylation: The N1 position of the indazole ring is selectively methylated. This can be achieved by reacting indazole-3-carboxylic acid with a methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a base (e.g., sodium hydride or potassium carbonate) in an appropriate solvent (e.g., DMF or acetone).

-

Work-up and Purification: Following the reaction, the mixture is typically quenched with water and the product is extracted into an organic solvent. The crude product is then purified, often by recrystallization or column chromatography, to yield the desired 1-Methyl-1H-indazole-3-carboxylic acid.[14]

Growing Diffraction-Quality Single Crystals:

Obtaining crystals suitable for SCXRD is often the most challenging step.[4] The goal is to grow well-formed, defect-free crystals, typically between 0.1 and 0.3 mm in size.[10] Slow evaporation of a saturated solution is a widely used and effective technique.

-

Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol/petroleum ether) to create a saturated solution.[5]

-

Slow Evaporation: The container is loosely covered to allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

-

Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested, washed with a small amount of cold solvent, and prepared for mounting.

Single-Crystal X-ray Data Collection

The mounted crystal is subjected to a finely focused beam of X-rays in a diffractometer. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern that is recorded by a detector.[10][15]

The key parameters for the data collection of the exemplar, 1-Methyl-1H-indazole-3-carboxylic acid, are summarized below.

| Parameter | Value | Reference |

| Chemical Formula | C₉H₈N₂O₂ | [5] |

| Formula Weight | 176.17 g/mol | [5] |

| Temperature | 293(2) K | [5] |

| Wavelength (Mo Kα) | 0.71073 Å | [6] |

| Crystal System | Monoclinic | [5] |

| Space Group | P2₁/n | [6] |

| Unit Cell Dimensions | a = 7.5470(15) Å, b = 14.873(3) Å, c = 14.924(3) Å, β = 93.10(3)° | [5] |

| Volume | 1672.7(6) ų | [5] |

| Z (Molecules per unit cell) | 8 | [5] |

Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal structure. This computational process involves solving the "phase problem" and refining a model of the atomic positions to best fit the experimental data.[5]

Figure 1: A generalized workflow for solving and refining a small-molecule crystal structure.

Step-by-Step Workflow:

-

Data Reduction: The raw diffraction images are integrated to determine the intensities and positions of each reflection. Software like XCAD4 is used for this step.[5]

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. The program SHELXS97 is a common choice for this task.[5] This provides a preliminary model of the molecule.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization algorithm, such as that in SHELXL97.[5] In this iterative process, atomic positions, and thermal displacement parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns, typically measured by the R-factor. A lower R-factor indicates a better fit; for the exemplar structure, the final R-factor was 0.058.[5][6]

-

Validation: The final structure is validated using established crystallographic checks to ensure the model is chemically and geometrically reasonable. The final data is typically deposited in a crystallographic database in the form of a Crystallographic Information File (CIF).

Results and Discussion: Structural Insights

The refined crystal structure of 1-Methyl-1H-indazole-3-carboxylic acid reveals key details about its molecular and supramolecular features.

Molecular Structure

The analysis confirms the expected connectivity of the molecule. The indazole ring system is essentially planar, a common feature for such aromatic systems.[16] The carboxylic acid group is twisted slightly out of the plane of the indazole ring. The asymmetric unit of this particular crystal structure notably contains two independent molecules, which are conformationally similar.[5][6]

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is dominated by a robust hydrogen bonding network. The most significant interaction is the classic carboxylic acid dimer motif, where two molecules are linked by a pair of strong O—H···O hydrogen bonds, forming a centrosymmetric R²₂(8) ring motif.[5][6] This is a very common and stable arrangement for carboxylic acids in the solid state.

Figure 2: Carboxylic acid dimer via O-H···O hydrogen bonds.

In addition to this primary interaction, weaker C—H···O interactions are also observed, which further stabilize the three-dimensional crystal lattice.[5][6] The table below summarizes the key hydrogen bond geometry.

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) | Reference |

| O2–H2A···O1ⁱ | 0.82 | 1.82 | 2.632(3) | 173 | [6] |

| C8–H8A···O1ⁱ | 0.93 | 2.52 | 3.293(4) | 140 | [6] |

| Symmetry code: (i) -x+1, -y+1, -z+1 |

These intermolecular forces are critical as they directly influence the material's melting point, solubility, and dissolution rate, which are key parameters in drug formulation and delivery.

Conclusion

This guide has detailed the comprehensive process of small-molecule crystal structure analysis using 1-Methyl-1H-indazole-3-carboxylic acid as a scientifically robust surrogate for the target topic. We have outlined the essential steps from synthesis and crystal growth to X-ray data collection and structure refinement. The analysis revealed a planar indazole core and a supramolecular architecture dominated by strong O—H···O hydrogen-bonded carboxylic acid dimers.

For researchers and drug development professionals, the insights gained from such analyses are fundamental. The precise knowledge of a molecule's three-dimensional structure and its preferred intermolecular interactions provides a rational basis for designing new analogues with improved potency, selectivity, and pharmacokinetic properties. Understanding the solid-state behavior is crucial for controlling polymorphism and ensuring the development of stable and effective pharmaceutical products. The methodologies and principles described herein are broadly applicable to the entire class of indazole derivatives, providing a foundational toolkit for advancing drug discovery programs.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. rigaku.com [rigaku.com]

- 4. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacological Properties of Indazole Derivatives: Recent Develo...: Ingenta Connect [ingentaconnect.com]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. pulstec.net [pulstec.net]

- 12. benchchem.com [benchchem.com]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. excillum.com [excillum.com]

- 16. 2,3-Dimethyl-6-nitro-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

The Indazole Core: A Journey from Serendipitous Discovery to a Privileged Scaffold in Modern Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The indazole, a bicyclic aromatic heterocycle, has evolved from a laboratory curiosity in the late 19th century to a cornerstone of modern medicinal chemistry. This in-depth technical guide provides a comprehensive journey through the discovery and history of indazole compounds. We will delve into the foundational synthetic methodologies, from the classical approaches of pioneers like Emil Fischer to the sophisticated transition-metal-catalyzed reactions that define contemporary organic synthesis. This guide will illuminate the causality behind experimental choices in these synthetic routes, offering detailed, step-by-step protocols for key transformations. Furthermore, we will trace the history of the discovery of the diverse biological activities of indazoles, culminating in their use in several FDA-approved drugs. Through a blend of historical context, mechanistic insights, and practical methodologies, this guide serves as a valuable resource for researchers and scientists in the field of drug discovery and development.

Part 1: The Genesis of a Scaffold: Discovery and Early Synthetic Endeavors

The story of the indazole ring system begins in the late 19th century, a period of immense progress in organic chemistry. It was during this era that the fundamental structures of many heterocyclic compounds were being elucidated, and the indazole core was no exception.

The Pioneering Synthesis of an Indazolone by Emil Fischer (circa 1883)

The first synthesis of an indazole derivative is credited to the legendary chemist Emil Fischer.[1] In his seminal work, he did not prepare the parent indazole but rather an oxo-substituted derivative, an indazolone. This discovery, while not of the parent heterocycle, was the crucial first step in recognizing this new bicyclic aromatic system.[2]

Starting Material: o-Hydrazinobenzoic acid

Procedure:

-

o-Hydrazinobenzoic acid is heated in a suitable apparatus.

-

The heating is continued, leading to an intramolecular condensation and cyclization reaction.

-

The reaction proceeds with the loss of a water molecule to form 3-indazolone.

Causality Behind Experimental Choices: The choice of heating as the sole reagent highlights the inherent reactivity of the starting material. The proximity of the hydrazino and carboxylic acid functionalities on the benzene ring facilitates an intramolecular reaction. The thermal energy provides the activation energy required for the nucleophilic nitrogen of the hydrazine to attack the electrophilic carbon of the carboxylic acid, leading to the formation of a five-membered ring and the elimination of water.

Caption: Fischer's synthesis of 3-indazolone.

The Jacobson Indazole Synthesis (1893): A Direct Route to the Parent 1H-Indazole

A decade after Fischer's initial discovery, Paul Jacobson developed a method that provided a direct route to the parent 1H-indazole.[2] This was a significant advancement, as it allowed for the systematic study of the unsubstituted indazole core and its properties.

Starting Material: o-Toluidine

Procedure:

-

o-Toluidine is dissolved in a suitable acidic medium, typically a mixture of glacial acetic acid and acetic anhydride.

-

The solution is cooled in an ice bath.

-

A solution of sodium nitrite in water is added dropwise to the cooled o-toluidine solution to generate nitrous acid in situ.

-

The nitrous acid reacts with the o-toluidine to form the corresponding diazonium salt.

-

The reaction mixture is then gently warmed, which induces an intramolecular cyclization of the diazonium salt. The methyl group provides the carbon atom that closes the pyrazole ring.

-

The product, 1H-indazole, is then isolated and purified.

Causality Behind Experimental Choices: The use of nitrous acid is crucial for the diazotization of the primary amine of o-toluidine. The subsequent intramolecular cyclization is a key step, and the methyl group at the ortho position is essential for the formation of the five-membered pyrazole ring. This method provided a more direct and versatile route to the parent indazole compared to Fischer's synthesis of the indazolone.

Caption: The Jacobson synthesis of 1H-indazole.

Early Methods for 2H-Indazole Synthesis: The Davis-Beirut Reaction

The synthesis of the 2H-indazole tautomer presented a greater challenge due to its lower thermodynamic stability compared to the 1H-tautomer. The Davis-Beirut reaction emerged as a significant method for the preparation of 2H-indazoles.[3] This reaction involves an N,N-bond forming heterocyclization.[3]

Starting Materials: o-Nitrobenzaldehyde and a primary amine.

Procedure:

-

o-Nitrobenzaldehyde is condensed with a primary amine to form the corresponding N-substituted o-nitrobenzylidene imine.

-

The imine is then subjected to basic conditions, often in the presence of an alcohol.

-

The base promotes a series of steps, including the formation of a carbanion and an intramolecular cyclization, ultimately leading to the formation of the 2H-indazole ring system.

Causality Behind Experimental Choices: The Davis-Beirut reaction is a powerful tool for the synthesis of 2H-indazoles because it allows for the direct introduction of a substituent at the N2 position. The reaction proceeds through a unique mechanism involving the formation of a key nitroso imine intermediate under redox-neutral conditions.[4]

Caption: The Davis-Beirut reaction for 2H-indazoles.

Part 2: The Evolution of Synthetic Strategies: From Classical to Modern Methodologies

The 20th and 21st centuries witnessed a dramatic evolution in the synthetic chemistry of indazoles, driven by the demands of the pharmaceutical industry for more efficient, selective, and environmentally friendly methods.

Comparative Overview of Classical and Modern Synthetic Approaches

| Feature | Classical Methods (e.g., Jacobson, Davis-Beirut) | Modern Catalytic Methods (e.g., Pd, Rh-catalyzed) |

| Reaction Conditions | Often require harsh conditions (strong acids/bases, high temperatures). | Typically milder reaction conditions. |

| Substrate Scope | Can be limited by the availability of starting materials and functional group tolerance. | Broader substrate scope and greater functional group tolerance. |

| Yield & Selectivity | Yields can be variable, and regioselectivity can be an issue. | Often provide higher yields and excellent regioselectivity. |

| Atom Economy | Can generate significant waste. | More atom-economical, aligning with green chemistry principles. |

The Dawn of Catalysis: Palladium-Catalyzed Indazole Synthesis

The advent of transition-metal catalysis revolutionized organic synthesis, and the construction of the indazole core was no exception. Palladium-catalyzed reactions, in particular, have become indispensable tools for the synthesis of a wide array of substituted indazoles.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. In the context of indazole synthesis, it is frequently used to introduce aryl or vinyl substituents at various positions on the indazole ring.

Starting Materials: A bromo-indazole derivative and a boronic acid.

Procedure:

-

The bromo-indazole, boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) are combined in a suitable solvent (e.g., dioxane/water).

-

The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon).

-

After the reaction is complete, the product is isolated and purified.

More recently, palladium-catalyzed C-H activation has emerged as a highly efficient and atom-economical strategy for indazole synthesis. This approach avoids the need for pre-functionalized starting materials, such as haloindazoles.

Starting Material: An appropriately substituted hydrazone.

Procedure:

-

The hydrazone is treated with a catalytic amount of a palladium salt (e.g., Pd(OAc)₂) in the presence of an oxidant (e.g., Cu(OAc)₂) and a co-catalyst (e.g., AgOCOCF₃).[5]

-

The reaction proceeds via a palladium-catalyzed C-H activation of an aryl ring, followed by an intramolecular amination to form the indazole ring.[5]

-

The reaction is typically carried out under relatively mild conditions.[5]

Caption: A simplified catalytic cycle for a Pd-catalyzed cross-coupling reaction.

Pushing the Boundaries: Rhodium-Catalyzed C-H Functionalization

Rhodium catalysis has also emerged as a powerful tool for the synthesis of indazoles, often complementing palladium-catalyzed methods. Rhodium(III) catalysts, in particular, are highly effective for C-H activation and annulation reactions.

Starting Materials: An azobenzene and an aldehyde.

Procedure:

-

The azobenzene and aldehyde are reacted in the presence of a rhodium(III) catalyst (e.g., [Cp*RhCl₂]₂) and a silver salt co-catalyst (e.g., AgSbF₆) in a suitable solvent like dioxane.[6]

-

The reaction is heated, typically at around 80°C.[7]

-

The reaction proceeds via a rhodium-catalyzed C-H bond addition of the azobenzene to the aldehyde, followed by a cyclative capture to form the N-aryl-2H-indazole.[6]

Causality Behind Experimental Choices: This method provides a highly efficient, one-step synthesis of N-aryl-2H-indazoles with a broad functional group tolerance. The azo group of the azobenzene acts as a directing group for the regioselective C-H activation, and the subsequent cyclization is highly efficient.

Caption: Workflow for Rh(III)-catalyzed indazole synthesis.

Part 3: The Unveiling of a Pharmacophore: A History of Biological Activities and Therapeutic Applications

The journey of indazole compounds from chemical curiosities to vital pharmacophores is a testament to the power of systematic biological screening and medicinal chemistry.

Early Glimmers of Biological Potential: Initial Antimicrobial and Anti-inflammatory Screenings

While the indazole scaffold was known for decades, its biological potential remained largely unexplored until the mid-20th century. Early investigations began to reveal a range of biological activities, with antimicrobial and anti-inflammatory properties being among the first to be systematically studied. These initial findings, though modest by today's standards, were crucial in establishing the indazole ring as a promising starting point for drug discovery.[2]

A pivotal moment in the history of indazole pharmacology was the discovery of the anti-inflammatory properties of Benzydamine . First synthesized in the 1960s, Benzydamine was found to possess potent anti-inflammatory, analgesic, and antipyretic properties.[8] It was one of the first indazole-containing compounds to achieve widespread clinical use and is still used today for the relief of pain and inflammation.[8]

The Indazole Scaffold in FDA-Approved Drugs: Case Studies in Modern Medicinal Chemistry

The early promise of the indazole scaffold has been fully realized in the 21st century, with several indazole-containing drugs receiving FDA approval for a variety of indications.

Granisetron is a selective 5-HT₃ receptor antagonist used for the prevention and treatment of nausea and vomiting, particularly that induced by chemotherapy and radiotherapy. The indazole core of Granisetron is crucial for its high-affinity binding to the 5-HT₃ receptor.

Synthetic Scheme for Granisetron: The synthesis of Granisetron typically involves the coupling of 1-methyl-indazole-3-carboxylic acid with endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine.

Caption: Mechanism of action of Granisetron.

Axitinib is a small-molecule tyrosine kinase inhibitor that targets vascular endothelial growth factor (VEGF) receptors 1, 2, and 3. By inhibiting these receptors, Axitinib blocks angiogenesis, the formation of new blood vessels that tumors need to grow and spread. It is approved for the treatment of advanced renal cell carcinoma.

Synthetic Route for Axitinib: The synthesis of Axitinib is a multi-step process that often utilizes palladium-catalyzed cross-coupling reactions to construct the key C-C and C-S bonds in the molecule.

Caption: Mechanism of action of Axitinib.

Part 4: Conclusion and Future Perspectives

The journey of indazole compounds, from their initial synthesis in the late 19th century to their current status as a "privileged scaffold" in medicinal chemistry, is a remarkable story of scientific discovery and innovation. The evolution of synthetic methodologies has enabled the creation of vast libraries of indazole derivatives, leading to the discovery of compounds with a wide range of therapeutic applications. As our understanding of the biological roles of various molecular targets continues to grow, the indazole core is poised to remain a central focus of drug discovery efforts for years to come. Future research will undoubtedly focus on the development of even more efficient and sustainable synthetic methods, as well as the exploration of novel therapeutic applications for this versatile and powerful heterocyclic system.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 2,3-Dimethyl-2H-indazole-6-carboxylic acid: A Technical Guide for Drug Discovery

Foreword: The Indazole Scaffold - A Privileged Motif in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, represents a cornerstone in modern medicinal chemistry.[1][2][3][4] Its inherent structural features, including the presence of nitrogen atoms capable of hydrogen bonding and a planar aromatic system for π-π stacking interactions, render it a versatile scaffold for engaging with a multitude of biological targets.[5] This has led to the development of numerous clinically approved drugs with diverse therapeutic applications, from oncology to inflammatory diseases.[2][6][7][8] Notable examples include the multi-kinase inhibitors Pazopanib and Axitinib, which have revolutionized the treatment of certain cancers.[7] The prevalence of the indazole core in successful therapeutics underscores its status as a "privileged scaffold" and provides a strong rationale for the exploration of novel, uncharacterized derivatives.

This technical guide focuses on a specific, yet largely unexplored, member of this family: 2,3-Dimethyl-2H-indazole-6-carboxylic acid . While direct biological data for this compound is scarce in the public domain, its structural features, when analyzed in the context of known bioactive indazoles, allow for the formulation of a compelling hypothesis regarding its therapeutic potential. This document will, therefore, serve as a comprehensive roadmap for researchers, outlining a scientifically rigorous approach to elucidate the biological activity of this promising molecule, from initial in silico predictions to detailed in vitro validation.

Postulating the Biological Activity: A Hypothesis-Driven Approach

Given the extensive literature on indazole derivatives, we can postulate the likely biological activities of this compound. The substitution pattern—two methyl groups at the 2 and 3 positions and a carboxylic acid at the 6-position—is key to this hypothesis.

-

Kinase Inhibition: The 2,3-dimethyl substitution on the indazole core is a feature present in the kinase inhibitor Pazopanib (albeit with different substituents at other positions). This suggests that the core scaffold is amenable to binding within the ATP-binding pocket of protein kinases. The carboxylic acid at the 6-position can act as a crucial hydrogen bond donor or acceptor, potentially forming key interactions with amino acid residues in the hinge region of a kinase domain.

-

Anti-Inflammatory Activity: Several indazole derivatives are known to exhibit anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[9][10][11] The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and is often critical for their mechanism of action.

Therefore, our central hypothesis is: This compound possesses anti-cancer and/or anti-inflammatory activity, likely mediated through the inhibition of specific protein kinases or the COX-2 enzyme.

The following sections will detail the experimental workflow designed to test this hypothesis.

In Silico Target Identification: A Virtual Screening Cascade

Before embarking on wet-lab experiments, a computational approach can provide valuable insights into the potential biological targets of this compound and guide the selection of in vitro assays.

Molecular Docking Protocol

This protocol outlines a typical molecular docking study to predict the binding affinity of the target compound to the active sites of selected protein kinases and COX enzymes.

-

Ligand Preparation:

-

The 3D structure of this compound will be generated using molecular modeling software (e.g., ChemDraw, Avogadro).

-

Energy minimization will be performed using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Appropriate protonation states at physiological pH will be assigned.

-

-

Target Protein Preparation:

-

Crystal structures of relevant protein kinases (e.g., VEGFR2, PDGFR, c-Kit) and COX-1/COX-2 enzymes will be retrieved from the Protein Data Bank (PDB).

-

Water molecules and co-crystallized ligands will be removed from the structures.

-

Hydrogen atoms will be added, and charges will be assigned to the protein atoms.

-

The binding pocket will be defined based on the location of the co-crystallized ligand or through binding site prediction algorithms.

-

-

Molecular Docking Simulation:

-

A docking program such as AutoDock Vina will be used to predict the binding conformation and affinity of the ligand within the active site of each target protein.

-

The docking results will be analyzed based on the predicted binding energy (kcal/mol) and the interaction patterns (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

-

Predicted Interaction Models

The following diagrams illustrate the hypothetical binding modes of this compound within a generic kinase ATP-binding pocket and the active site of COX-2.

Caption: Hypothetical binding of the ligand in a kinase active site.

Caption: Hypothetical binding of the ligand in the COX-2 active site.

Chemical Synthesis: A Practical Route to the Target Compound

The synthesis of this compound is anticipated to be a multi-step process, likely commencing from the commercially available 3-methyl-6-nitro-1H-indazole. A plausible synthetic route is outlined below.

Synthetic Workflow

Caption: Proposed synthetic route for the target compound.

Detailed Synthetic Protocol

Step 1: Synthesis of 2,3-Dimethyl-6-nitro-2H-indazole

This step is based on established literature procedures.[12][13]

-

To a solution of 3-methyl-6-nitro-1H-indazole in a suitable solvent (e.g., DMF), add a base (e.g., triethylenediamine).

-

Stir the mixture at room temperature, followed by the dropwise addition of a methylating agent (e.g., dimethyl carbonate).

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the mixture, add water to precipitate the product.

-

Filter, wash, and dry the solid to obtain 2,3-dimethyl-6-nitro-2H-indazole.

Step 2: Synthesis of 2,3-Dimethyl-2H-indazol-6-amine

-

Suspend 2,3-dimethyl-6-nitro-2H-indazole in a suitable solvent (e.g., ethanol, ethyl acetate).

-

Add a reducing agent, such as stannous chloride (SnCl₂) in concentrated HCl, or perform catalytic hydrogenation using H₂ gas and a palladium on carbon (Pd/C) catalyst.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Work up the reaction mixture accordingly (e.g., neutralization with a base for SnCl₂ reduction, filtration for catalytic hydrogenation) to isolate 2,3-Dimethyl-2H-indazol-6-amine. This amine is a known impurity in the synthesis of Pazopanib.

Step 3: Synthesis of 2,3-Dimethyl-2H-indazole-6-carbonitrile (via Sandmeyer Reaction)

-

Dissolve 2,3-Dimethyl-2H-indazol-6-amine in an aqueous acidic solution (e.g., HCl) and cool to 0-5 °C.

-

Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN).

-

Slowly add the cold diazonium salt solution to the CuCN solution.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Extract the product with an organic solvent, wash, dry, and purify by column chromatography.

Step 4: Hydrolysis to this compound

-

Dissolve the 2,3-Dimethyl-2H-indazole-6-carbonitrile in an aqueous solution of a strong base (e.g., NaOH or KOH).

-

Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry to yield the final product, this compound.

In Vitro Biological Evaluation: Validating the Hypothesis

A panel of in vitro assays will be employed to systematically evaluate the biological activity of the synthesized compound.

Kinase Inhibition Assays

A tiered approach will be used, starting with a broad screening panel followed by more focused assays.

Primary Screening:

-

Assay: Profiling against a panel of recombinant protein kinases (e.g., Eurofins KinaseProfiler™, Reaction Biology's Kinase HotSpot™).

-

Methodology: Radiometric or fluorescence-based assays to measure the inhibition of kinase activity at a fixed concentration of the test compound (e.g., 10 µM).

-

Data Output: Percentage of inhibition for each kinase.

Secondary Screening (for hits from the primary screen):

-

Assay: IC₅₀ determination for the most inhibited kinases.

-

Methodology: Dose-response curves will be generated by incubating the kinase with varying concentrations of the compound.

-

Data Output: IC₅₀ values, representing the concentration of the compound required to inhibit 50% of the kinase activity.

| Target Kinase Family | Examples | Relevance |

| Receptor Tyrosine Kinases | VEGFR2, PDGFRβ, c-Kit | Angiogenesis, Cancer |

| Non-receptor Tyrosine Kinases | Src, Abl | Cancer, Inflammation |

| Serine/Threonine Kinases | RAF, MEK, ERK | Cancer, Inflammation |

Anti-Inflammatory Assays

COX Inhibition Assay:

-

Assay: Measurement of COX-1 and COX-2 inhibition.

-

Methodology: Commercially available colorimetric or fluorometric assay kits will be used to measure the production of prostaglandin G₂ (PGG₂) from arachidonic acid by recombinant human COX-1 and COX-2 enzymes in the presence of the test compound.

-

Data Output: IC₅₀ values for both COX-1 and COX-2, allowing for the determination of selectivity.

Cytokine Release Assay:

-

Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).

-

Methodology: Cells will be stimulated with lipopolysaccharide (LPS) in the presence of varying concentrations of the test compound. The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant will be quantified using ELISA.

-

Data Output: IC₅₀ values for the inhibition of cytokine release.

Anti-Proliferative Assays

-

Cell Lines: A panel of human cancer cell lines relevant to the inhibited kinases (e.g., human umbilical vein endothelial cells (HUVECs) for VEGFR2, various solid tumor lines).

-

Assay: MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

-

Methodology: Cells will be treated with a range of concentrations of the compound for a specified period (e.g., 72 hours). Cell viability will be measured, and dose-response curves will be generated.

-

Data Output: GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ values.

Conclusion and Future Directions

This technical guide provides a comprehensive, hypothesis-driven framework for the systematic investigation of the biological activity of this compound. By leveraging the known pharmacology of the indazole scaffold, we have postulated its potential as a kinase or COX-2 inhibitor, with consequent anti-cancer or anti-inflammatory effects. The outlined in silico, synthetic, and in vitro methodologies provide a clear and scientifically rigorous path to validate this hypothesis.

The successful identification of a specific biological target and a demonstrable cellular effect would position this compound as a novel lead compound for further preclinical development. Future studies would involve lead optimization through medicinal chemistry to improve potency and drug-like properties, followed by in vivo efficacy studies in relevant animal models of cancer or inflammation. The exploration of this and other novel indazole derivatives will undoubtedly continue to enrich the therapeutic landscape, building upon the legacy of this remarkable privileged scaffold.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. austinpublishinggroup.com [austinpublishinggroup.com]

- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. mdpi.com [mdpi.com]

- 10. Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2,3-dimethyl-6-nitro-2H-indazole synthesis - chemicalbook [chemicalbook.com]

- 13. 2,3-Dimethyl-6-nitro-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Action of 2,3-Dimethyl-2H-indazole-6-carboxylic acid (as Niraparib): A Technical Guide for Researchers

Authored by a Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of 2,3-Dimethyl-2H-indazole-6-carboxylic acid, known in its active form as Niraparib. Niraparib is a potent and selective inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2, which are critical components of the DNA damage response (DDR) network. This document will elucidate the core principles of PARP inhibition, the concept of synthetic lethality, and the experimental methodologies used to characterize the activity of this class of inhibitors. The content is tailored for researchers, scientists, and drug development professionals in the field of oncology.

Introduction: The Clinical Significance of Niraparib

Niraparib (marketed as Zejula) is a targeted therapy approved for the treatment of various cancers, including ovarian, fallopian tube, and primary peritoneal cancer.[1][2] It has demonstrated significant efficacy, particularly in patients with tumors harboring defects in the homologous recombination repair (HRR) pathway, most notably mutations in the BRCA1 and BRCA2 genes.[3][4] Understanding the intricate molecular mechanisms underpinning its therapeutic effect is paramount for optimizing its clinical application and for the development of next-generation PARP inhibitors. The inactive primary metabolite of Niraparib is its carboxylic acid derivative.[1]

The Central Role of PARP in DNA Repair

The stability of the genome is under constant threat from both endogenous and exogenous sources of DNA damage. To counteract this, cells have evolved a sophisticated network of DNA repair pathways. The PARP family of enzymes, particularly PARP-1 and PARP-2, are key players in the base excision repair (BER) pathway, which is primarily responsible for repairing DNA single-strand breaks (SSBs).[5][6]

Upon detection of an SSB, PARP-1 rapidly binds to the damaged site. This binding event triggers a conformational change in PARP-1, activating its catalytic domain. The activated PARP-1 utilizes nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize and attach long, branched chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins near the DNA lesion. This process, known as PARylation, serves as a scaffold to recruit other DNA repair factors to the site of damage, facilitating the subsequent repair of the SSB.

Niraparib's Dual Mechanism of PARP Inhibition

Niraparib exerts its cytotoxic effects on cancer cells through a dual mechanism that involves both the inhibition of PARP's catalytic activity and the trapping of PARP on DNA.

Catalytic Inhibition

Niraparib is a potent inhibitor of both PARP-1 and PARP-2.[2][3] It competes with NAD+ for binding to the catalytic domain of the PARP enzyme. By occupying the NAD+ binding pocket, Niraparib prevents the synthesis of PAR chains, thereby stalling the recruitment of downstream repair proteins. This inhibition of PARP's enzymatic activity impairs the efficient repair of SSBs.

PARP Trapping: A Key Cytotoxic Lesion

Beyond catalytic inhibition, a critical aspect of Niraparib's mechanism of action is its ability to "trap" the PARP enzyme at the site of DNA damage.[7] The binding of Niraparib to the PARP-DNA complex induces a conformational change that prevents the dissociation of PARP from the DNA. This results in the formation of a stable and highly cytotoxic PARP-DNA complex.[7] These trapped complexes are more cytotoxic than the unrepaired SSBs themselves, as they pose a significant obstacle to the DNA replication machinery.

Figure 1: Mechanism of PARP inhibition by Niraparib.

The Principle of Synthetic Lethality in HRR-Deficient Tumors

The profound efficacy of Niraparib in tumors with BRCA1/2 mutations is rooted in the concept of synthetic lethality.[5] Synthetic lethality occurs when the simultaneous loss of two genes or pathways is lethal to a cell, while the loss of either one alone is not.

Cancer cells with mutations in BRCA1 or BRCA2 have a deficient homologous recombination repair (HRR) pathway, which is the primary mechanism for repairing DNA double-strand breaks (DSBs).[8] These cells become heavily reliant on other repair pathways, such as the PARP-mediated BER pathway, to maintain genomic integrity and survive.[9]

When these HRR-deficient cells are treated with Niraparib, the PARP-mediated SSB repair is inhibited. During DNA replication, the unrepaired SSBs are converted into more complex and lethal DSBs as the replication fork encounters the damage. In normal cells with functional HRR, these DSBs can be efficiently repaired. However, in HRR-deficient cancer cells, the inability to repair these DSBs leads to genomic instability, cell cycle arrest, and ultimately, apoptosis.[10]

Figure 2: The principle of synthetic lethality with Niraparib.

Experimental Protocols for Characterizing Niraparib's Activity

The following are representative protocols for the in vitro characterization of PARP inhibitors like Niraparib.

In Vitro PARP-1 Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the catalytic activity of purified PARP-1.

Protocol:

-

Prepare Reagents:

-

PARP-1 enzyme (human, recombinant)

-

Histones (as a PARP-1 substrate)

-

NAD+ (biotinylated)

-

Activated DNA (to stimulate PARP-1 activity)

-

Niraparib (or other test compounds) at various concentrations

-

Streptavidin-coated microplate

-

Anti-PAR antibody (conjugated to a detection enzyme, e.g., HRP)

-

HRP substrate (e.g., TMB)

-

Stop solution

-

-

Assay Procedure:

-

Coat a streptavidin-coated microplate with histones.

-

In a separate reaction plate, incubate PARP-1 enzyme with activated DNA and varying concentrations of Niraparib for 15 minutes at room temperature.

-

Add biotinylated NAD+ to initiate the PARylation reaction. Incubate for 60 minutes at room temperature.

-

Transfer the reaction mixture to the histone-coated plate. The biotinylated PAR chains will bind to the streptavidin.

-

Wash the plate to remove unbound reagents.

-

Add the anti-PAR antibody-HRP conjugate and incubate for 60 minutes.

-

Wash the plate.

-

Add the HRP substrate and incubate until color develops.

-

Add the stop solution and read the absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of Niraparib.

-

Plot the percent inhibition against the log concentration of Niraparib and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Figure 3: Workflow for an in vitro PARP-1 inhibition assay.

Cell-Based Cytotoxicity Assay

This assay determines the cytotoxic effect of Niraparib on cancer cell lines with different HRR statuses (e.g., BRCA-mutant vs. BRCA-wild-type).

Protocol:

-

Cell Culture:

-

Culture BRCA-mutant and BRCA-wild-type cancer cell lines in appropriate media.

-

-

Cell Seeding:

-

Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of Niraparib. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

-

Viability Assessment:

-

Use a cell viability reagent (e.g., CellTiter-Glo®, resazurin) to measure the number of viable cells in each well.

-

-

Data Analysis:

-

Normalize the data to the vehicle control.

-

Plot the percent cell viability against the log concentration of Niraparib and determine the IC50 value for each cell line.

-

Compare the IC50 values between the BRCA-mutant and BRCA-wild-type cell lines to assess selective cytotoxicity.

-

Quantitative Data Summary

| Parameter | Value | Reference |

| Niraparib IC50 (PARP-1) | 3.8 nM | [3] |

| Niraparib IC50 (PARP-2) | 2.1 nM | [3] |

| Bioavailability | ~73% | [1] |

| Half-life | ~36 hours | [1] |

Conclusion

Niraparib represents a significant advancement in the targeted therapy of cancers with underlying DNA repair deficiencies. Its dual mechanism of action, involving both the catalytic inhibition of PARP and the trapping of PARP-DNA complexes, leads to synthetic lethality in HRR-deficient tumors. A thorough understanding of this mechanism is crucial for the rational design of combination therapies and for identifying new patient populations who may benefit from this class of drugs. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of PARP inhibitors.

References

- 1. Niraparib - Wikipedia [en.wikipedia.org]

- 2. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Niraparib: Uses, Mechanism of action, Efficacy and side effects_Chemicalbook [chemicalbook.com]

- 4. zejula.com [zejula.com]

- 5. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are PARP inhibitors and how do they work? [synapse.patsnap.com]

- 7. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]

- 8. cancerresearchuk.org [cancerresearchuk.org]

- 9. gskpro.com [gskpro.com]

- 10. The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 2,3-Dimethyl-2H-indazole-6-carboxylic acid: A Technical Guide to Target Identification and Validation

Abstract

The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of clinically significant therapeutic agents.[1][2] This technical guide provides a comprehensive framework for identifying and validating the potential therapeutic targets of a specific, yet under-explored derivative: 2,3-Dimethyl-2H-indazole-6-carboxylic acid. By leveraging structure-activity relationships from known indazole-containing drugs and outlining a rigorous, multi-tiered experimental approach, this document serves as a roadmap for researchers, scientists, and drug development professionals seeking to elucidate the compound's mechanism of action and unlock its therapeutic promise. We will delve into hypothetical target classes based on structural analogy, provide detailed protocols for target engagement and functional validation, and present a logical workflow for advancing this molecule from a chemical entity to a potential drug candidate.

Introduction: The Indazole Scaffold as a Privileged Motif in Drug Discovery

Indazoles, bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring, exist in two primary tautomeric forms: 1H-indazole and 2H-indazole.[1][3] The 1H tautomer is generally more thermodynamically stable.[1][4] Nevertheless, both isomers are found in a wide array of pharmacologically active molecules, demonstrating a remarkable versatility in their ability to interact with diverse biological targets.[2][4]

The broad utility of the indazole scaffold stems from its unique physicochemical properties. It is an aromatic system capable of participating in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which are critical for molecular recognition at protein binding sites. The nitrogen atoms can act as hydrogen bond acceptors, while the N-H group in 1H-indazoles can be a hydrogen bond donor. Furthermore, the indazole ring can be readily functionalized at multiple positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.[3]

Marketed drugs and clinical candidates containing the indazole core underscore its therapeutic importance across a spectrum of diseases:

-

Oncology: Pazopanib and Axitinib are potent multi-targeted tyrosine kinase inhibitors.[1][2] Niraparib is a poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[1]

-

Anti-emesis: Granisetron is a selective 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.[3][4]

-

Anti-inflammatory: Benzydamine is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[3][5]

Given this precedent, the exploration of novel indazole derivatives like this compound is a rational and promising avenue for new drug discovery.

Structural Analysis and Hypothesis of Potential Target Classes

The structure of this compound offers several clues to its potential biological targets. The 2H-indazole core, the dimethyl substitution at positions 2 and 3, and the carboxylic acid at position 6 are key features to consider.

-

2H-Indazole Core: Provides a rigid scaffold for the presentation of functional groups.

-

N2-Methyl Group: Blocks the potential for N-H hydrogen bond donation and influences the electronics and planarity of the ring system.

-

C3-Methyl Group: Adds a small hydrophobic feature and can influence the orientation of the molecule within a binding pocket.

-

C6-Carboxylic Acid: This is a critical functional group. As an acidic moiety, it is likely to be ionized at physiological pH and can form strong ionic interactions or hydrogen bonds with basic residues (e.g., lysine, arginine) or with metal ions in an enzyme's active site.

Based on these features and the known pharmacology of related indazoles, we can hypothesize several potential target classes for this compound.

Hypothesized Target Classes

| Target Class | Rationale for Hypothesis | Examples of Indazole-Based Modulators |

| G-Protein Coupled Receptors (GPCRs) | The carboxylic acid is a common feature in ligands for certain GPCRs, such as those for fatty acids or other endogenous carboxylic acids. An indazole-6-carboxylic acid derivative has been identified as a GPR120 agonist.[6] | GPR120 Agonists[6] |

| Kinases | The indazole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. While our compound lacks the typical N1-H for canonical hinge binding, atypical binding modes are possible. | Pazopanib (VEGFR, PDGFR), Axitinib (VEGFR)[2] |

| Metabolic Enzymes | The carboxylic acid group can mimic a substrate or cofactor, leading to enzyme inhibition. Indazole derivatives have been shown to inhibit enzymes like indoleamine 2,3-dioxygenase (IDO1) and carbonic anhydrases.[7] | IDO1 Inhibitors, Carbonic Anhydrase Inhibitors[7] |

| Nuclear Receptors | Carboxylic acid-containing molecules can act as ligands for certain nuclear receptors, modulating gene transcription. | |

| Ion Channels | Some ion channel modulators possess a carboxylic acid group for interaction with the channel pore. |

A Phased Approach to Target Identification and Validation

A systematic and tiered approach is essential to efficiently identify and validate the therapeutic targets of this compound. The following workflow progresses from broad, unbiased screening to specific, in-depth validation.

Figure 1: A phased workflow for target identification and validation.

Phase 1: Broad-Based Target Identification

The initial phase aims to cast a wide net to identify potential biological activities and interacting partners.

Experimental Protocol: Broad Phenotypic Screening

-

Objective: To identify cellular processes perturbed by the compound without a priori knowledge of the target.

-

Methodology:

-

Select a diverse panel of human cancer cell lines (e.g., NCI-60 panel) or disease-relevant primary cells.

-

Treat cells with a range of concentrations of this compound (e.g., 10 nM to 100 µM) for 48-72 hours.

-

Assess cell viability using a robust method such as CellTiter-Glo® (Promega) which measures ATP levels.

-

In parallel, perform high-content imaging assays to assess morphological changes, cell cycle status (e.g., using propidium iodide staining), and markers of apoptosis (e.g., cleaved caspase-3 staining).

-

Causality: A significant and selective reduction in viability in certain cell lines suggests potential anti-proliferative activity. The specific cellular phenotype observed (e.g., G2/M arrest, apoptosis) provides initial clues about the underlying mechanism and potential target classes (e.g., kinases involved in cell cycle progression).

-

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-